3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid
Description
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-4-10(5-8-14)18-9-6-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGADXXOTWPYBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773099-94-8 | |
| Record name | 3-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Propanoic Acid Linker: The protected piperidine is then reacted with 3-bromopropanoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine.
| Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in dry DCM (0°C, 15 min) | Piperidin-4-yloxypropanoic acid trifluoroacetate | 32% |
Notes :
-
Competitive hydrolysis of tetrahydropyranyl (THP) protecting groups may occur in multi-functional systems, reducing yields .
Ester Hydrolysis
The propanoic acid ester derivatives are hydrolyzed to the free carboxylic acid under basic conditions.
| Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|
| LiOH·H₂O in THF/MeOH (rt, 16 h) | 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid | 79% |
Mechanistic Insight :
Acylation and Amide Formation
The carboxylic acid group undergoes activation for coupling with amines or hydroxylamine derivatives.
Benzoylation
| Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|
| Benzoyl chloride, DIPEA in dry DMF (rt, 3 h) | Benzoylated piperidine-propanoic acid conjugate | 50–95% |
Applications :
Hydroxamate Formation
The carboxylic acid is converted to hydroxamates for metalloproteinase inhibition studies.
| Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|
| O-(Tetrahydropyranyl)hydroxylamine, EDC/HOBt, NMM in dry DMF | O-THP-protected hydroxamate | 53% |
Challenges :
N-Methylation
The piperidine nitrogen undergoes alkylation under basic conditions.
| Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|
| Iodomethane, K₂CO₃ in dry DMF (rt, 3 h) | N-Methylpiperidine-propanoic acid derivative | 44–53% |
Side Reactions :
PROTAC Linker Design
The compound serves as a semi-rigid linker in bifunctional degraders:
| Feature | Role | Example |
|---|---|---|
| Boc group | Temporary amine protection | Enables selective coupling |
| Propanoic acid | Site for bioconjugation | Attached to E3 ligase ligands |
| Piperidine-ether | Spatial orientation control | Optimizes ternary complex formation |
Case Study :
-
A derivative showed enhanced solubility and blood-brain barrier penetration in neurological drug prototypes .
Stability and Reaction Optimization
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C for acid-sensitive reactions | Prevents Boc cleavage |
| Solvent | Dry DMF or THF for acylation | Minimizes hydrolysis |
| Reaction Time | 1–3 h for benzoylation | Avoids over-alkylation |
Critical Considerations :
Comparative Reactivity of Analogues
Scientific Research Applications
Medicinal Chemistry
The compound is primarily valued as an intermediate in the synthesis of pharmaceutical agents. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group linked to a piperidine ring, allows for versatile modifications that are essential in drug development.
Case Studies in Drug Synthesis
- Piperidine Derivatives : Research has demonstrated that derivatives of piperidine are crucial in developing drugs for treating neurological disorders. The Boc-protected form of piperidine serves as a reliable precursor for synthesizing these derivatives.
- Targeted Drug Delivery : The compound's ability to form bioconjugates enhances its application in targeted drug delivery systems. For instance, studies have shown that conjugating this acid with various biomolecules can improve the specificity and efficacy of drug action against cancer cells.
Organic Synthesis
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid acts as a building block in organic synthesis, facilitating the construction of complex molecules.
Synthetic Pathways
The synthesis typically involves:
- Protection of Piperidine : The initial step includes protecting the piperidine ring using di-tert-butyl dicarbonate (Boc2O), which prevents unwanted reactivity during subsequent reactions.
- Formation of Propanoic Acid Linker : The protected piperidine is then reacted with 3-bromopropanoic acid under basic conditions to yield the final product. This method highlights its utility in generating compounds with specific functional groups necessary for further chemical transformations.
Bioconjugation and Drug Development
The compound is increasingly used in bioconjugation strategies that enhance the pharmacokinetics and bioavailability of therapeutic agents.
Applications in Bioconjugates
- Protein Modification : By attaching this compound to proteins, researchers can modify their properties, improving stability and interaction with target cells.
- Antibody Drug Conjugates (ADCs) : The compound's structure allows it to serve as a linker in ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing damage to healthy tissues.
Mechanism of Action
The mechanism of action of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid primarily involves its role as a protecting group and a linker in synthetic chemistry. The Boc group protects the amine functionality during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .
Comparison with Similar Compounds
3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoic Acid
- Structure: Lacks the ether oxygen; propanoic acid is directly attached to the piperidine ring.
- Synthesis : Ethyl ester intermediate synthesized in 97% yield via Boc protection, followed by hydrolysis to the acid (82% yield) .
- Key Properties :
- Applications : Simpler structure favors use in rapid analog synthesis.
3-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}benzoic Acid
- Structure: Aromatic benzoic acid replaces the aliphatic propanoic acid.
- Key Properties: Molecular Formula: C17H21NO4 (vs. target compound’s C13H21NO5) .
- Applications : Useful in designing rigid, aromatic scaffolds for kinase inhibitors.
3-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic Acid
- Structure: Difluorination at the β-position of the propanoic acid chain.
- Key Properties: Molecular Formula: C13H21F2NO4; molecular weight 313.3 g/mol . Fluorination enhances lipophilicity (logP ~1.5–2.0) and metabolic stability.
- Applications : Fluorinated analogs are prioritized in CNS drug development for improved blood-brain barrier penetration.
2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic Acid
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid
- Structure: Dual protection with Boc and Cbz groups; additional amino functionalization.
- Key Properties: Molecular Formula: ~C21H29N2O6; molecular weight ~397.5 g/mol . Stepwise deprotection (acid for Boc, hydrogenolysis for Cbz) enables complex syntheses.
- Applications : Versatile in peptide and peptoid synthesis requiring orthogonal protection.
3-(1-Fmoc-piperidin-4-yl)propanoic Acid
- Structure : Fmoc (fluorenylmethyloxycarbonyl) replaces Boc.
- Key Properties: Bulkier Fmoc group reduces solubility in nonpolar solvents; deprotection requires piperidine .
- Applications : Preferred in solid-phase peptide synthesis (SPPS) due to mild base-labile deprotection.
Comparative Data Table
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 3-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid (Target) | C13H21NO5 | Ether, Boc, carboxylic acid | 287.3 | Flexible intermediates, peptidomimetics |
| 3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoic acid | C13H23NO4 | Boc, carboxylic acid | 269.3 | Rapid analog synthesis |
| 3-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}benzoic acid | C17H21NO4 | Aromatic ring, Boc | 303.4 | Kinase inhibitor scaffolds |
| 3-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid | C13H21F2NO4 | Difluoro, Boc | 313.3 | CNS-targeting drugs |
| 2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid | C13H19NO4 | Ylidene (double bond) | 253.3 | Covalent inhibitors |
| 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid | C21H29N2O6 | Dual Boc/Cbz, amino group | 397.5 | Orthogonal protection in peptides |
| 3-(1-Fmoc-piperidin-4-yl)propanoic acid | C23H25NO4 | Fmoc, carboxylic acid | 379.5 | SPPS |
Research Findings and Trends
- Synthetic Efficiency: The Boc-protected propanoic acid derivatives (e.g., ) achieve high yields (>80%), whereas ether-linked analogs (e.g., target compound) face challenges in commercial availability, as noted by discontinuation notices .
- Solubility and Bioavailability : Ether linkages (target compound) improve solubility in polar aprotic solvents compared to aromatic () or fluorinated analogs ().
- Stability : Boc groups are acid-labile, making them suitable for stepwise deprotection, while Fmoc () and Cbz () require alternative conditions.
- Emerging Applications : Difluoro derivatives () are gaining traction in prodrug design due to enhanced metabolic stability .
Biological Activity
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid, with the molecular formula C13H23NO5, is a synthetic organic compound that has garnered attention in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.
- Molecular Weight : 273.33 g/mol
- CAS Number : 773099-94-8
- IUPAC Name : 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypropanoic acid
- Appearance : Oil
- Storage Conditions : Room temperature
The biological activity of this compound primarily stems from its role as a protecting group in organic synthesis and its potential interactions with biological targets. The tert-butoxycarbonyl (Boc) group protects the amine functionality during synthetic processes, allowing for selective reactions without unwanted side effects. Upon deprotection, the free amine can engage in further chemical transformations, which may influence biological systems.
Bioconjugation Applications
The compound's structure allows it to serve as a versatile building block in bioconjugation strategies for targeted drug delivery. Its ability to form stable linkages with biomolecules makes it suitable for creating conjugates that can selectively deliver therapeutic agents to specific tissues or cells.
Case Studies and Research Findings
- Synthesis and Characterization : A study focused on synthesizing derivatives of piperidine highlighted the stability and reactivity of compounds like this compound in various chemical reactions, including hydrolysis and substitution reactions .
- Pharmaceutical Applications : Research has shown that compounds with similar structures are being explored as intermediates in pharmaceutical synthesis, particularly those targeting neurological disorders due to their ability to cross the blood-brain barrier .
- Antibacterial Screening : In a comparative study of small molecules for antibacterial activity, piperidine derivatives were tested against Gram-positive bacteria, revealing significant inhibition rates that suggest potential use in treating infections caused by resistant strains .
Q & A
Q. What are the critical steps in synthesizing 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid?
The synthesis typically involves:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to piperidin-4-ol derivatives to stabilize the amine group during subsequent reactions .
- Coupling Reaction : Formation of the ether linkage between the Boc-protected piperidine and propanoic acid derivatives via nucleophilic substitution or Mitsunobu reaction .
- Deprotection and Purification : Acidic or catalytic removal of the Boc group (if required), followed by column chromatography or recrystallization to isolate the final product .
Q. What purification methods are recommended for isolating this compound?
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol to resolve intermediates and byproducts .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for high-purity crystalline yields .
- HPLC : For analytical-scale purification, reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients ensure >95% purity .
Q. What safety precautions are essential during handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation?
- Temperature Control : Maintain reactions at 0–25°C to suppress side reactions (e.g., ester hydrolysis or Boc group cleavage) .
- Catalyst Screening : Test palladium or enzyme catalysts for selective coupling reactions .
- Real-Time Monitoring : Use inline FTIR or NMR to detect intermediates and adjust stoichiometry dynamically .
Q. What analytical techniques confirm the compound’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR verify regiochemistry (e.g., piperidine ring substitution) and Boc group retention .
- Mass Spectrometry (HRMS) : Confirm molecular weight (CHNO) and fragmentation patterns .
- HPLC-DAD : Quantify purity (>98%) and detect trace impurities using UV absorption at 210–254 nm .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Degrades above 40°C, forming tert-butyl alcohol and piperidine derivatives. Store at 2–8°C for long-term stability .
- pH Sensitivity : Hydrolyzes in acidic (pH <3) or basic (pH >10) conditions. Use neutral buffers for biological assays .
- Light Sensitivity : UV exposure accelerates decomposition; amber glass containers are recommended .
Q. What strategies resolve solubility challenges in biological assays?
- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrins to enhance aqueous solubility without altering bioactivity .
- Prodrug Design : Synthesize ester or amide derivatives for improved membrane permeability, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How to design interaction studies with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics (K, k/k) with target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Molecular Dynamics Simulations : Predict binding modes and affinity using docking software (e.g., AutoDock Vina) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
